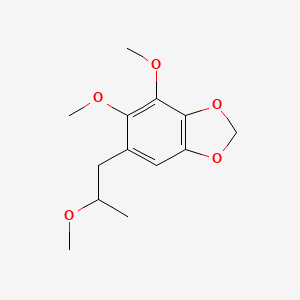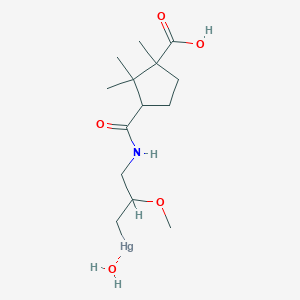![molecular formula C22H32N2O5 B13802335 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid CAS No. 91304-04-0](/img/structure/B13802335.png)
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a dimethylhexanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the methoxyphenyl group.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be synthesized through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired carboxylic acid.
Final Coupling: The final step involves coupling the imidazole derivative with the hexanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the methoxyphenyl group can enhance the compound’s bioavailability and pharmacokinetic properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The hexanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-hydroxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-chlorophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-nitrophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
Uniqueness
The uniqueness of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid lies in the presence of the methoxyphenyl group, which can enhance its pharmacokinetic properties and binding affinity to biological targets. This makes it a promising candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
91304-04-0 |
|---|---|
Molekularformel |
C22H32N2O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
6-[1-imidazol-1-yl-3-[(4-methoxyphenyl)methoxy]propan-2-yl]oxy-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C22H32N2O5/c1-22(2,21(25)26)10-4-5-13-29-20(14-24-12-11-23-17-24)16-28-15-18-6-8-19(27-3)9-7-18/h6-9,11-12,17,20H,4-5,10,13-16H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
MBHDBIPQUMJLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCOC(CN1C=CN=C1)COCC2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


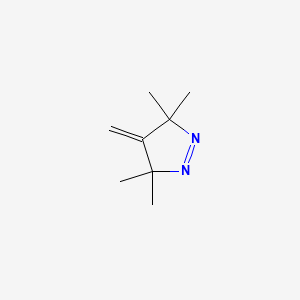
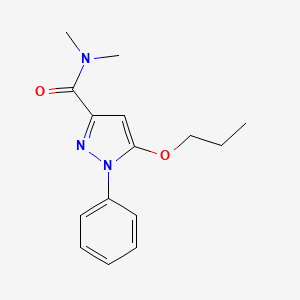

![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
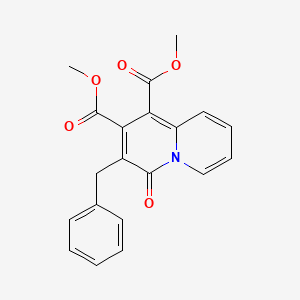


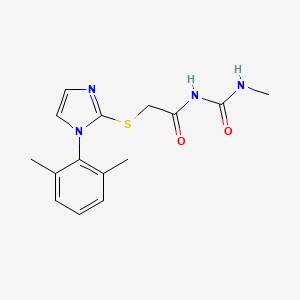
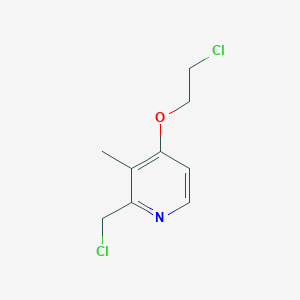


![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
